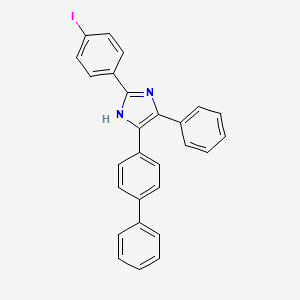![molecular formula C19H22O4 B5196982 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5196982.png)
4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as DMPPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Mécanisme D'action
The mechanism of action of 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that it may act as an agonist or antagonist at certain receptors in the central nervous system, including the dopamine and serotonin receptors. It has also been suggested that it may modulate the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to inhibit the activity of monoamine oxidase, an enzyme that breaks down the neurotransmitters dopamine, norepinephrine, and serotonin. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is that it is relatively easy to synthesize and purify. It also has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects on different biological systems may be complex and difficult to predict.
Orientations Futures
There are several future directions for research on 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on different biological systems, including the immune system and the cardiovascular system. In addition, it may be useful to investigate its potential as a tool for studying the mechanisms of neurotransmission and enzyme activity.
Méthodes De Synthèse
The synthesis of 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-(3,4-dimethylphenoxy)propyl bromide in the presence of a base. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of around 80-100°C. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In biochemistry, it has been studied for its interactions with proteins and enzymes, including its potential as an enzyme inhibitor.
Propriétés
IUPAC Name |
4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-5-7-17(11-15(14)2)22-9-4-10-23-18-8-6-16(13-20)12-19(18)21-3/h5-8,11-13H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOLZTIPKOVKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5196904.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5196919.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5196922.png)

![lithium 6-{[4-(pentyloxy)benzoyl]amino}hexanoate](/img/structure/B5196932.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5196938.png)
![2'-allyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B5196939.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5196946.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5196954.png)
![methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5196958.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5196972.png)
![7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane](/img/structure/B5196984.png)
![methyl [hydroxy(diphenyl)methyl]phenylphosphinate](/img/structure/B5196987.png)
![1-benzyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5197001.png)